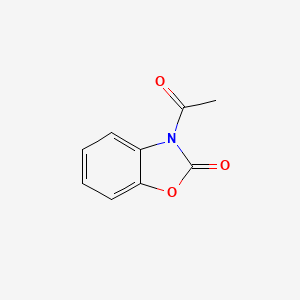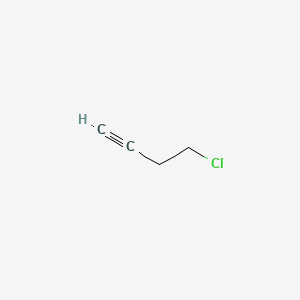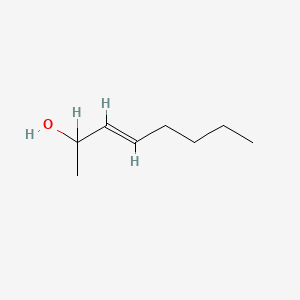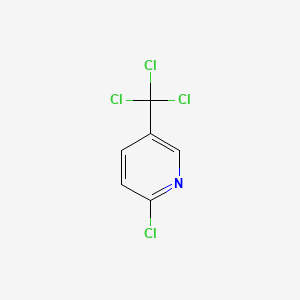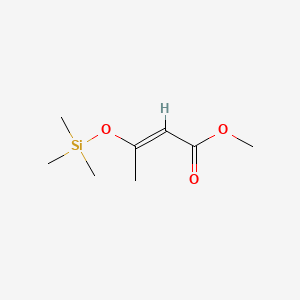
Methyl-3-trimethylsiloxy-2-butenoat
Übersicht
Beschreibung
“Methyl 3-trimethylsiloxy-2-butenoate” is a chemical compound with the molecular formula C8H16O3Si . It is used as a mild and efficient silylating agent . It is also a starting material to 1-methoxy-1,3-bis(trimethylsiloxy)butadiene, a diene for Diels-Alder reactions, and an equivalent of the dianion of methyl acetoacetate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-trimethylsiloxy-2-butenoate” is based on its molecular formula, C8H16O3Si . The average mass of the molecule is 188.296 Da, and the monoisotopic mass is 188.086868 Da .Physical And Chemical Properties Analysis
“Methyl 3-trimethylsiloxy-2-butenoate” has a refractive index of n20/D 1.447, a boiling point of 43-45°C at 0.3 mmHg, and a density of 0.966 g/mL at 20°C . The compound is technical grade with an assay of approximately 86% (trans + 10% cis) .Wissenschaftliche Forschungsanwendungen
Silylierungsmittel
Methyl-3-trimethylsiloxy-2-butenoat: wird in der organischen Synthese als mildes und effizientes Silylierungsmittel verwendet . Silylierung ist ein Prozess, bei dem eine siliziumhaltige Gruppe in ein Molekül eingeführt wird, was reaktive funktionelle Gruppen während chemischer Reaktionen schützen oder die Flüchtigkeit von Verbindungen für die Gaschromatographie verbessern kann.
Diels-Alder-Reaktionen
Diese Verbindung dient als Dien in Diels-Alder-Reaktionen . Die Diels-Alder-Reaktion ist eine grundlegende synthetische Methode in der organischen Chemie, die die Konstruktion von sechsgliedrigen Ringen mit guter Stereokontrolle ermöglicht. Sie wird zur Synthese komplexer Naturstoffe und Pharmazeutika verwendet.
Synthese von 1-Methoxy-1,3-bis(trimethylsiloxy)butadien
Es dient als Ausgangsmaterial für die Synthese von 1-Methoxy-1,3-bis(trimethylsiloxy)butadien . Dieses Dien ist in der organischen Synthese wertvoll, insbesondere bei der Herstellung polyfunktioneller Moleküle durch weitere Reaktionen.
Äquivalent des Dianions von Methylacetoacetat
This compound: ist ein Äquivalent des Dianions von Methylacetoacetat . Diese Äquivalenz ist besonders nützlich in der synthetischen Chemie für Anionen, die ansonsten schwer zu erzeugen oder zu handhaben sind.
Proteomforschung
Die Verbindung wird in der Proteomforschung eingesetzt, wo sie an der Modifikation von Proteinen oder Peptiden zur Analyse beteiligt sein kann . Proteomik ist die groß angelegte Untersuchung von Proteinen, die wichtige Bestandteile lebender Organismen sind, mit vielen Funktionen.
Zwischenprodukt der organischen Synthese
Als Zwischenprodukt in der organischen Synthese wird es zur Herstellung verschiedener chemischer Verbindungen verwendet, darunter Pharmazeutika und Materialien mit bestimmten Eigenschaften .
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren, sie widerstandsfähiger gegen Feuchtigkeit zu machen oder ihre Adhäsionseigenschaften zu verändern .
Chemieunterricht
Schließlich wird es im Chemieunterricht verwendet, um verschiedene chemische Reaktionen und Synthesestrategien zu demonstrieren, was den Schülern hilft, die praktischen Anwendungen von Konzepten der organischen Chemie zu verstehen .
Safety and Hazards
When handling “Methyl 3-trimethylsiloxy-2-butenoate”, it is recommended to use explosion-proof electrical, ventilating, and lighting equipment. Only non-sparking tools should be used, and precautionary measures against static discharge should be taken . Protective gloves, clothing, eye protection, and face protection should be worn . If the compound comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water or showered .
Wirkmechanismus
Target of Action
Methyl 3-trimethylsiloxy-2-butenoate, also known as methyl (E)-3-trimethylsilyloxybut-2-enoate, is primarily used as a mild and efficient silylating agent . It is a starting material to 1-methoxy-1,3-bis(trimethylsiloxy)butadiene .
Mode of Action
The compound interacts with its targets by acting as a diene for Diels-Alder reactions . It is also an equivalent of the dianion of methyl acetoacetate .
Biochemical Pathways
Methyl 3-trimethylsiloxy-2-butenoate affects the biochemical pathways involved in the Diels-Alder reactions . The downstream effects of these reactions can lead to the formation of complex cyclic structures, which are often found in natural products and pharmaceuticals .
Pharmacokinetics
As a silylating agent, it is expected to have good bioavailability due to its ability to increase the lipophilicity of compounds .
Result of Action
The molecular and cellular effects of Methyl 3-trimethylsiloxy-2-butenoate’s action are primarily seen in its role as a silylating agent and a diene in Diels-Alder reactions . These reactions can lead to the formation of complex cyclic structures, which are often found in natural products and pharmaceuticals .
Action Environment
The action, efficacy, and stability of Methyl 3-trimethylsiloxy-2-butenoate can be influenced by environmental factors such as temperature and pressure . For instance, it has a boiling point of 43-45 °C at 0.3 mmHg and a density of 0.966 g/mL at 20 °C . Therefore, these conditions should be considered when using this compound.
Eigenschaften
IUPAC Name |
methyl (E)-3-trimethylsilyloxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNKCUVOGBTGDJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62269-44-7, 26767-00-0 | |
| Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

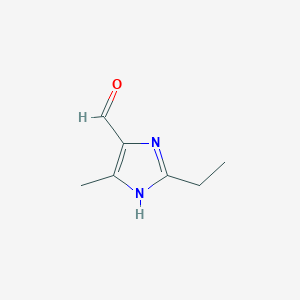


![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)



